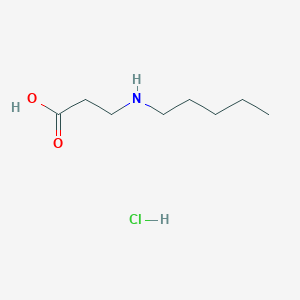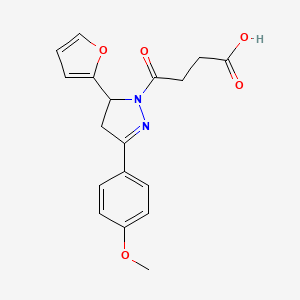
3-(Pentylamino)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Pentylamino)propanoic acid;hydrochloride” is an intermediate in the preparation of biphosphonate drugs used in the prevention and treatment of osteoporosis . It is related to ibandronate, a drug used for osteoporosis .
Synthesis Analysis
The synthesis of “3-(Pentylamino)propanoic acid;hydrochloride” involves several steps. Methylamine is converted to N-methylpentylamine via successive reactions with 4-toluene sulfonyl chloride, pentane bromide, and deprotection. This is followed by a reaction with methyl acrylate and hydrolysis to give “3-(N-methyl-N-pentylamino)propanoic acid hydrochloride”. The overall yield of this process is 63.93% .Molecular Structure Analysis
The molecular formula of “3-(Pentylamino)propanoic acid;hydrochloride” is C8H18ClNO2 . The InChI code is 1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis
The molecular weight of “3-(Pentylamino)propanoic acid;hydrochloride” is 195.69 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Synthesis of 3-(N-Methyl-N-pentylamino)-propanoic Acid Hydrochloride : This study outlines the synthesis of 3-(N-Methyl-N-pentylamino) propanoic acid hydrochloride as an intermediate for other chemical compounds. The process involves the conversion of methylamine to N-methylpentylamine, followed by reaction with methyl acrylate and hydrolysis. The overall yield was 63.93%, with the product's structure confirmed via MS and 1H NMR (Han Jing, 2011).
Material Science and Polymer Applications
Water-soluble Thermo-sensitive Resin : Research on a water-soluble resin having tertiary amine oxide side substituents demonstrated unique thermal behaviors and thermo-induced solubility changes. This resin, synthesized using 3-(dimethylamino)propanoic acid, could switch from being water-soluble to water-insoluble upon heating, suggesting potential applications in thermal laser imaging without the need for chemical developers (Li An et al., 2015).
Biochemical Applications
Biosynthesis of 3-Hydroxypropionic Acid (3-HP) from CO2 : In a groundbreaking study, cyanobacterium Synechocystis sp. PCC 6803 was engineered to produce 3-hydroxypropionic acid (3-HP) directly from CO2, showcasing the potential of using microorganisms for sustainable chemical synthesis. The study optimized the biosynthetic pathway to improve 3-HP production, demonstrating the feasibility of producing valuable chemicals from CO2 through photosynthesis (Yunpeng Wang et al., 2016).
Analytical Chemistry Applications
Solid-Phase Extraction and Heavy Metal Detection : A study explored the use of decanoic acid-coated Fe3O4 nanoparticles for the solid-phase extraction and determination of trace heavy metals in water samples. This method, combined with flow injection and inductively coupled plasma-optical emission spectrometry, demonstrates the compound's role in environmental monitoring and analytical chemistry (M. Faraji et al., 2010).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Eigenschaften
IUPAC Name |
3-(pentylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFOIGXSVZQQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentylamino)propanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)


![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)
![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)
![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2959659.png)